Bursin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

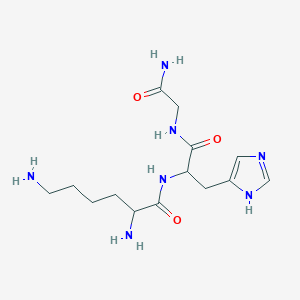

Molecular Formula |

C14H25N7O3 |

|---|---|

Molecular Weight |

339.39 g/mol |

IUPAC Name |

2,6-diamino-N-[1-[(2-amino-2-oxoethyl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hexanamide |

InChI |

InChI=1S/C14H25N7O3/c15-4-2-1-3-10(16)13(23)21-11(5-9-6-18-8-20-9)14(24)19-7-12(17)22/h6,8,10-11H,1-5,7,15-16H2,(H2,17,22)(H,18,20)(H,19,24)(H,21,23) |

InChI Key |

DIBAKBGYJUCGDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NCC(=O)N)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

The Function of Bursin Peptide: A Technical Guide to its Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bursin (B8708485), a tripeptide with the sequence Lys-His-Gly-NH2, is a hormone primarily known for its selective role in B-cell differentiation.[1][2] Isolated from the bursa of Fabricius in avian species, this peptide has been the subject of immunological research for its potential to modulate humoral immunity. This technical guide provides an in-depth exploration of the core functions of this compound, its proposed signaling pathways, and detailed experimental protocols for its study. Quantitative data from studies on this compound and related bursal peptides are presented to offer a comprehensive understanding of its biological activity.

Core Function: Selective B-Cell Differentiation

The principal and most well-documented function of this compound is its ability to induce the phenotypic differentiation of B-lymphocyte precursor cells.[1] This activity is highly specific, as the peptide does not induce the differentiation of T-lymphocyte precursors.[1] This selective action positions this compound as a key hormonal factor in the development of the humoral immune system.

Studies have shown that this compound enhances the expression of B-cell surface antigens, such as Bu-1 in chickens, and promotes the maturation of B-cell precursors into lipopolysaccharide-responsive B-cells in murine models.[2] Furthermore, related bursal peptides, like BP5 and BP7, have been demonstrated to stimulate the formation of colony-forming unit pre-B (CFU pre-B) and increase the proportions of differentiated B-cells, highlighting a conserved function among peptides derived from the bursa of Fabricius.[1][3]

Mechanism of Action and Proposed Signaling Pathway

The precise signaling cascade initiated by this compound is an area of ongoing investigation. However, key downstream effects have been identified, and a putative pathway can be proposed based on existing evidence and parallels with other peptide hormone receptors.

It is established that this compound elevates the intracellular levels of both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) in B-cells, but not in T-cells.[1] This suggests that the this compound receptor is a G-protein coupled receptor (GPCR) that, upon ligand binding, activates both adenylyl cyclase and guanylyl cyclase.

Furthermore, the existence of a specific, saturable, and reversible binding site for this compound on the membrane of hybridoma cells has been confirmed, supporting the presence of a dedicated receptor.[4] While the exact identity of this receptor and its coupled G-protein remains to be fully elucidated, a plausible model based on the signaling of other peptide receptors, such as the bombesin (B8815690) receptor, involves the activation of Phospholipase C (PLC). This would lead to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC).

The culmination of these signaling events is the activation of downstream transcription factors that orchestrate the complex process of B-cell differentiation and maturation.

Quantitative Data on Bursal Peptide Activity

While extensive quantitative data for the this compound tripeptide itself is limited in publicly available literature, studies on related bursal peptides provide valuable insights into the effective concentrations for inducing B-cell differentiation.

Table 1: In Vitro Activity of Bursopentin (BP5) on B-Cell Differentiation

| Parameter | Concentration | Effect | Reference |

| B-Cell Differentiation | 0.01 µg/mL | Significant promotion | [1] |

| B-Cell Differentiation | 0.1 µg/mL | Significant promotion | [1] |

| B-Cell Differentiation | 1 µg/mL | Significant promotion | [1] |

Table 2: In Vivo Activity of Bursopentin (BP5) on B-Cell Differentiation

| Parameter | Dose | Effect | Reference |

| B-Cell Differentiation | 0.05 mg/mL | Increased proportion of differentiated B-cells | [1] |

| B-Cell Differentiation | 0.25 mg/mL | Higher proportion of differentiated B-cells | [1] |

Table 3: In Vitro Activity of Bursal Peptide 7 (BP7) on Pre-B Cell Formation

| Parameter | Concentration | Effect | Reference |

| CFU pre-B Formation | 1 µg/mL | Significant enhancement (P < 0.05) | [3] |

| CFU pre-B Formation | 5 µg/mL | Significant enhancement (P < 0.05) | [3] |

| CFU pre-B Formation | 25 µg/mL | Significant enhancement (P < 0.05) | [3] |

Experimental Protocols

Solid-Phase Synthesis of this compound (Lys-His-Gly-NH2)

This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Methodology:

-

Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF, Dichloromethane (DCM), and then DMF again.

-

Amino Acid Coupling (Glycine): Couple the first amino acid, Fmoc-Gly-OH, using a coupling agent such as HBTU/HOBt and a base like N,N-Diisopropylethylamine (DIPEA) in DMF.

-

Repeat: Repeat the deprotection, washing, and coupling steps for Fmoc-His(Trt)-OH and then Fmoc-Lys(Boc)-OH.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (Trt from Histidine and Boc from Lysine) using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro B-Cell Differentiation Assay

This protocol describes the induction of B-cell differentiation using this compound and analysis by flow cytometry.

Methodology:

-

B-Cell Isolation: Isolate B-cells from murine spleen or bone marrow using magnetic-activated cell sorting (MACS) with anti-B220 or anti-CD19 microbeads.

-

Cell Culture: Culture the isolated B-cells in a suitable medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol).

-

Stimulation: Treat the B-cells with varying concentrations of synthesized this compound peptide. Include a negative control (vehicle only) and a positive control for B-cell differentiation (e.g., Lipopolysaccharide - LPS).

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Staining: Harvest the cells and stain with a panel of fluorescently-labeled antibodies against B-cell differentiation markers (e.g., FITC-anti-CD19, PE-anti-CD43, APC-anti-IgD).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers in each treatment group.

Measurement of Intracellular cAMP and cGMP

This protocol details the measurement of cyclic nucleotides using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Methodology:

-

Cell Seeding and Stimulation: Seed B-cells in a multi-well plate and starve them of serum for a few hours. Stimulate the cells with this compound for a short period (e.g., 10-30 minutes) in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cyclic nucleotide degradation.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the commercial assay kit.

-

Assay Performance: Perform the EIA or TR-FRET assay according to the manufacturer's instructions. This typically involves the addition of a labeled cyclic nucleotide tracer and a specific antibody.

-

Detection: Read the absorbance or fluorescence signal using a plate reader.

-

Quantification: Calculate the concentration of cAMP and cGMP in the samples by comparing the signal to a standard curve generated with known concentrations of the cyclic nucleotides.

Other Functions of this compound

Beyond its primary role in B-cell development, this compound has been implicated in other physiological processes:

-

Pineal Gland Ontogeny: In chickens, the bursa of Fabricius and this compound are essential for the normal development of the pineal gland's synthetic activity, influencing the circadian rhythms of melatonin (B1676174) and N-acetyltransferase (NAT).

-

Enhancement of Antibody Production: this compound has been shown to promote the production of monoclonal antibodies in hybridoma cells, likely through its receptor-mediated signaling pathway.[4]

Conclusion

This compound (Lys-His-Gly-NH2) is a potent and selective B-cell differentiating hormone with a clear role in the maturation of the humoral immune system. While its signaling pathway is not yet fully elucidated, evidence points towards a GPCR-mediated mechanism involving the second messengers cAMP and cGMP, and potentially intracellular calcium. The provided experimental protocols offer a framework for further investigation into the precise molecular mechanisms of this compound's action. A deeper understanding of this peptide's function could pave the way for novel therapeutic strategies aimed at modulating B-cell activity and enhancing immune responses. Future research should focus on the identification and characterization of the this compound receptor and the definitive mapping of its downstream signaling cascades.

References

- 1. Transcriptomic analysis of spleen B cell revealed the molecular basis of bursopentin on B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A role for Lys-His-Gly-NH2 in avian and murine B cell development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Note: Isolation and immunomodulatory activity of bursal peptide, a novel peptide from avian immune system developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Expression of this compound receptor on membranes of hybridoma cell and identification of binding peptide of this compound from 12-merrandom phage display peptide library] - PubMed [pubmed.ncbi.nlm.nih.gov]

Bursin Hormone and B Cell Differentiation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bursin (B8708485) hormone, a tripeptide (Lys-His-Gly-NH2), is a key biomolecule in avian immunology, playing a selective role in the differentiation of B lymphocytes.[1][2] Originating from the bursa of Fabricius, the primary lymphoid organ for B cell maturation in birds, this compound's mechanism of action is linked to the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1] This technical guide provides an in-depth overview of the current understanding of this compound, its role in B cell differentiation, and associated experimental methodologies. The guide is intended for researchers and professionals in immunology and drug development, offering a compilation of available quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to facilitate further investigation into this intriguing immunomodulatory peptide.

Introduction to this compound and its Role in B Cell Differentiation

The bursa of Fabricius is a specialized organ in birds responsible for the maturation and differentiation of B lymphocytes.[3] Within this unique microenvironment, a variety of signaling molecules orchestrate B cell development. Among these is the this compound hormone, a tripeptide with the sequence Lys-His-Gly-NH2, which has been identified as a selective B-cell-differentiating factor.[1]

Studies have shown that this compound can induce the phenotypic differentiation of B precursor cells.[1] The hormonal activity of this compound appears to be mediated through the elevation of intracellular cyclic guanosine monophosphate (cGMP) levels in B cells, suggesting a distinct signaling pathway from that of T cell differentiation factors.[1] While the precise receptor for this compound has yet to be identified, its effects on B cell development are significant, as demonstrated by experiments where the administration of anti-bursin antibodies in ovo suppressed the appearance of IgM-positive B cells in the bursa of Fabricius.[3]

Research has also extended to synthetic analogs of this compound, such as [Sar3]this compound, which have shown potent effects in enhancing reduced B lymphocyte populations, indicating potential therapeutic applications.[4] This guide will delve into the knowns and unknowns of this compound's function, providing a foundational resource for researchers in the field.

Putative Signaling Pathway of this compound in B Cell Differentiation

While the complete signaling cascade of this compound is yet to be fully elucidated, a putative pathway can be constructed based on the existing evidence of cGMP's involvement. The binding of this compound to a yet-unidentified receptor on the B cell surface is hypothesized to activate a guanylate cyclase, leading to an increase in intracellular cGMP. This second messenger then likely activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream target proteins, ultimately leading to changes in gene expression that drive B cell differentiation.

Quantitative Data on this compound and this compound-like Peptides

Quantitative data on the direct effects of the this compound tripeptide are limited in the literature. However, studies on this compound-like peptides, such as bursopentin (BP5), provide valuable insights into the potential dose-dependent effects of this class of molecules on B cell populations. The following tables summarize the available quantitative data.

Table 1: In Vitro Effects of Bursopentin (BP5) on Murine B Cell Populations [5]

| Treatment | CD19+ Total B Cells (% of Control) | CD19+CD43+ Differentiated B Cells (% of Control) | CD19+IgD+ Mature B Cells (% of Control) | CD19+CD27+CD38+ Plasma Cells (% of Control) |

| BP5 (0.01 µg/mL) | Increased | Significantly Increased | Significantly Increased | Increased |

| BP5 (0.1 µg/mL) | Increased | Significantly Increased | Significantly Increased | Increased |

| BP5 (1 µg/mL) | Increased | Significantly Increased | Increased | Significantly Increased |

| LPS (Control) | Increased | Significantly Increased | Increased | Increased |

Table 2: In Vivo Effects of Bursopentin (BP5) on Murine B Cell Populations [5]

| Treatment | CD19+CD69+ Activated B Cells (% of Control) | CD19+CD43+ Differentiated B Cells (% of Control) |

| BP5 (0.05 mg/mL) + Vaccine | Decreased | Increased |

| BP5 (0.25 mg/mL) + Vaccine | Increased | Significantly Increased |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and B cell differentiation.

In Ovo Administration of Anti-Bursin Antibody

This protocol is adapted from studies investigating the role of this compound in embryonic B cell development.[3]

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Anti-bursin monoclonal antibody (e.g., HU2)

-

Phosphate-buffered saline (PBS), sterile

-

Candling lamp

-

Small drill or sharp probe

-

Microsyringe

-

Paraffin (B1166041) wax or sterile tape

Procedure:

-

Incubate fertilized chicken eggs at 37.5°C with appropriate humidity until embryonic day 13 (E13).

-

Prepare a sterile solution of the anti-bursin antibody in PBS at the desired concentration.

-

Carefully remove the egg from the incubator and candle it to identify the location of the embryo and a prominent embryonal vein.

-

Swab the area over the vein with 70% ethanol.

-

Using a sterile drill or probe, create a small window in the eggshell over the vein.

-

Using a microsyringe, carefully inject the antibody solution into the embryonal vein.

-

Seal the window with melted paraffin wax or sterile tape.

-

Return the egg to the incubator and continue incubation until the desired endpoint (e.g., E17).

-

At the end of the incubation period, harvest the bursa of Fabricius for further analysis, such as immunohistochemistry or flow cytometry.

Immunohistochemical Staining for this compound

This protocol describes the localization of this compound within the bursa of Fabricius using immunohistochemistry.[3]

Materials:

-

Bursa of Fabricius tissue

-

Optimal cutting temperature (OCT) compound

-

Cryostat

-

Microscope slides

-

Acetone (B3395972), cold

-

PBS

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-bursin monoclonal antibody

-

Secondary antibody: biotinylated anti-mouse IgG

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Embed the fresh bursa of Fabricius tissue in OCT compound and freeze rapidly.

-

Cut 5-10 µm thick sections using a cryostat and mount on microscope slides.

-

Fix the sections in cold acetone for 10 minutes and then air dry.

-

Wash the slides three times with PBS.

-

Block non-specific binding by incubating the sections with blocking solution for 30 minutes at room temperature.

-

Incubate the sections with the primary anti-bursin antibody at the appropriate dilution overnight at 4°C.

-

Wash the slides three times with PBS.

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Wash the slides three times with PBS.

-

Incubate with the ABC reagent for 30 minutes at room temperature.

-

Wash the slides three times with PBS.

-

Develop the color by incubating with DAB substrate until the desired stain intensity is reached.

-

Rinse the slides with distilled water.

-

Counterstain with hematoxylin.

-

Dehydrate the sections through a graded series of ethanol and clear in xylene.

-

Mount with a coverslip using a permanent mounting medium.

-

Examine under a microscope.

In Vitro B Cell Differentiation Assay

This is a generalized protocol for assessing the effect of this compound or its analogs on B cell differentiation in vitro. Specific cell types, concentrations, and time points may need to be optimized.

Materials:

-

Source of B cell precursors (e.g., chicken embryo bone marrow, bursa of Fabricius)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

This compound or synthetic analog

-

Cell culture plates

-

Incubator (37°C, 5% CO2)

-

Flow cytometer

-

Fluorescently labeled antibodies against B cell markers (e.g., anti-Bu-1, anti-IgM)

Procedure:

-

Isolate B cell precursors from the desired tissue using appropriate cell separation techniques.

-

Plate the cells in cell culture plates at a suitable density.

-

Add this compound or its analog to the cultures at a range of concentrations. Include a negative control (no peptide) and a positive control (e.g., a known B cell mitogen) if available.

-

Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

-

Harvest the cells and wash them with PBS.

-

Stain the cells with a cocktail of fluorescently labeled antibodies targeting B cell surface markers.

-

Analyze the stained cells using a flow cytometer.

-

Gate on the B cell population and quantify the percentage of cells expressing differentiation markers (e.g., IgM) in response to the different concentrations of the peptide.

Conclusion and Future Directions

The this compound hormone represents a fascinating and specific regulator of B cell differentiation in avian species. Its mechanism, centered around the cGMP signaling pathway, offers a unique avenue for understanding the molecular intricacies of B cell development. While significant progress has been made in identifying this compound and its general function, several key questions remain unanswered. The identification of the this compound receptor is a critical next step that will unlock a more detailed understanding of its signaling cascade. Furthermore, more extensive quantitative studies on the dose-response effects of this compound and its analogs are needed to fully appreciate its therapeutic potential. The protocols and data presented in this guide provide a solid foundation for researchers to build upon, with the ultimate goal of harnessing the immunomodulatory properties of this compound for applications in immunology and medicine.

References

- 1. A role for Lys-His-Gly-NH2 in avian and murine B cell development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The role of cGAMP via the STING pathway in modulating germinal center responses and CD4 T cell differentiation [frontiersin.org]

- 3. Role of this compound in the development of B lymphocytes in chicken embryonic Bursa of Fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syntheses and effect of this compound and it analogs on the reduced B lymphocytes of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcriptomic analysis of spleen B cell revealed the molecular basis of bursopentin on B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Bursin: A Tripeptide Hormone Orchestrating B-Cell Differentiation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bursin (B8708485), a tripeptide with the amino acid sequence Lysyl-Histidyl-Glycyl-Amide (Lys-His-Gly-NH2), is a hormone primarily isolated from the bursa of Fabricius in avian species. It plays a crucial role in the selective differentiation and maturation of B-lymphocytes, the cornerstone of the humoral immune system. This technical guide provides a comprehensive overview of the current understanding of this compound's structure, its signaling mechanism, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in immunology, drug development professionals exploring novel immunomodulatory agents, and scientists investigating the intricacies of B-cell biology.

This compound Peptide Sequence and Structure

This compound is a tripeptide amide with the sequence Lys-His-Gly-NH2. It is derived from a larger precursor protein known as prothis compound. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Lys-His-Gly-NH2 | [1][2] |

| Molecular Formula | C14H25N7O4 | |

| Molecular Weight | 355.4 g/mol | |

| Precursor Protein | Prothis compound |

This compound Signaling Pathway

This compound exerts its biological effects by binding to a specific, yet to be fully characterized, receptor on the surface of B-lymphocytes. This interaction initiates a downstream signaling cascade that ultimately leads to B-cell differentiation and maturation. While the complete pathway is still under investigation, key signaling events have been identified.

Upon binding to its receptor, this compound is known to elevate intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This suggests the involvement of adenylyl cyclase and guanylyl cyclase in the initial signal transduction. The subsequent activation of Protein Kinase A (PKA) and Protein Kinase G (PKG) by cAMP and cGMP, respectively, is a critical step in relaying the signal. These kinases are known to phosphorylate a variety of downstream target proteins, including transcription factors that regulate the expression of genes essential for B-cell differentiation.

Recent transcriptomic analyses of this compound-stimulated B-cells have revealed changes in the expression of genes associated with B-cell activation and maturation. Notably, an increase in the expression of the B-cell co-receptor CD19 and the activation marker CD69, along with changes in the expression of CD43 and surface immunoglobulin D (IgD), has been observed. These changes in cell surface markers are indicative of the progression of B-cells through different developmental stages.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Solid-Phase Peptide Synthesis of this compound (Lys-His-Gly-NH2)

This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-His(Trt)-OH

-

Fmoc-Lys(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and shake for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of Fmoc-His(Trt)-OH:

-

In a separate vial, dissolve Fmoc-His(Trt)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the mixture for 2 hours at room temperature.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Fmoc Deprotection: Repeat step 2.

-

Coupling of Fmoc-Lys(Boc)-OH:

-

In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the mixture for 2 hours at room temperature.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin.

-

Shake for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether three times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the synthesized this compound by mass spectrometry.

-

Measurement of Intracellular cAMP and cGMP Levels

This protocol describes the use of a competitive enzyme-linked immunosorbent assay (ELISA) to measure changes in intracellular cAMP and cGMP levels in B-cells following this compound treatment.

Materials:

-

B-cell culture (e.g., primary B-cells or a B-cell line)

-

Synthetic this compound

-

Cell lysis buffer

-

cAMP and cGMP ELISA kits

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture B-cells to the desired density.

-

Treat the cells with varying concentrations of this compound for a specified time course (e.g., 15-30 minutes). Include an untreated control.

-

-

Cell Lysis:

-

After treatment, aspirate the medium and lyse the cells using the provided lysis buffer.

-

Incubate as per the lysis buffer protocol to ensure complete cell lysis.

-

-

ELISA Procedure (follow kit instructions):

-

Add cell lysates and standards to the wells of the antibody-coated microplate.

-

Add the enzyme-conjugated cAMP or cGMP.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate to develop the color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the known standards.

-

Determine the concentration of cAMP and cGMP in the cell lysates by interpolating from the standard curve.

-

Normalize the results to the total protein concentration of each sample.

-

This compound-Induced B-Cell Differentiation Assay by Flow Cytometry

This protocol outlines a method to assess the effect of this compound on B-cell differentiation by analyzing the expression of specific cell surface markers using flow cytometry.

Materials:

-

Isolated primary B-cells or a suitable B-cell line

-

Synthetic this compound

-

Cell culture medium and supplements

-

Fluorescently conjugated antibodies against B-cell surface markers (e.g., anti-CD19, anti-CD43, anti-CD69, anti-IgD)

-

Flow cytometer

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

Procedure:

-

B-Cell Culture and Stimulation:

-

Culture B-cells in appropriate medium.

-

Stimulate the cells with an optimal concentration of this compound for a defined period (e.g., 24-72 hours). Include an unstimulated control.

-

-

Cell Staining:

-

Harvest the cells and wash with FACS buffer.

-

Resuspend the cells in FACS buffer containing the cocktail of fluorescently labeled antibodies.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer for analysis.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the live, single-cell population.

-

Analyze the expression of the selected markers on the B-cell population (e.g., CD19+).

-

Quantify the percentage of cells expressing each marker and the mean fluorescence intensity (MFI) in both the this compound-treated and control groups.

-

Conclusion

This compound is a potent immunomodulatory peptide with a specific role in promoting B-cell differentiation. Understanding its mechanism of action provides valuable insights into the regulation of humoral immunity. The experimental protocols detailed in this guide offer a robust framework for the synthesis, purification, and functional characterization of this compound, enabling further research into its therapeutic potential and its intricate role in B-lymphocyte development. Future studies should focus on the definitive identification and characterization of the this compound receptor and the elucidation of the complete downstream signaling cascade to fully unravel the molecular basis of its biological activity.

References

The Mechanism of Action of Bursin in Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bursin, a tripeptide with the sequence Lys-His-Gly-NH2, is a hormone-like substance isolated from the bursa of Fabricius, the primary site of B-lymphocyte development in birds. It has been identified as a selective B-cell differentiating factor, capable of inducing the maturation of B-cell precursors in both avian and mammalian species. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in lymphocytes, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its function.

Introduction

The differentiation of B lymphocytes is a complex and tightly regulated process that is crucial for the establishment of a functional humoral immune system. This process is orchestrated by a variety of signaling molecules, including cytokines, chemokines, and hormones. This compound was first identified as a factor from the bursa of Fabricius that could selectively induce the differentiation of B-lymphocyte precursors. Its tripeptide structure was subsequently determined and confirmed by synthesis. Early studies demonstrated that this compound could induce the expression of surface immunoglobulin M (IgM) on B-cell precursors, a key marker of B-cell maturation. This guide will delve into the molecular mechanisms that underpin these observations.

Biochemical Properties of this compound

This compound is a small, basic tripeptide with the following structure:

-

Sequence: H-Lys-His-Gly-NH2

-

Molecular Formula: C₁₄H₂₄N₈O₃

-

Key Features: The presence of the basic amino acids lysine (B10760008) and histidine, and the C-terminal amidation are notable features.

An analog of this compound, [Sar3]this compound, has been synthesized and shown to have potent activity in enhancing reduced B-lymphocyte populations in uremic patients, suggesting potential therapeutic applications.

Mechanism of Action in B Lymphocytes

The primary mechanism of action of this compound in B lymphocytes involves the elevation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP).

The cGMP Signaling Pathway

Studies have shown that this compound selectively increases the levels of cGMP in human B-cell lines, but not in T-cell lines. This observation is a cornerstone of our current understanding of its signaling pathway. The proposed, though not fully elucidated, pathway is as follows:

-

Receptor Binding: this compound is presumed to bind to a specific, yet unidentified, receptor on the surface of B-lymphocyte precursors. The nature of this receptor remains a critical gap in our knowledge.

-

Guanylate Cyclase Activation: The binding of this compound to its receptor is hypothesized to lead to the activation of a guanylate cyclase. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The specific isoform of guanylate cyclase involved has not been identified.

-

Downstream Effectors of cGMP: The elevated intracellular cGMP then likely activates downstream effector molecules. In many cell types, the primary effector of cGMP is cGMP-dependent protein kinase (PKG). Activated PKG can phosphorylate a variety of substrate proteins, leading to changes in gene expression and cellular function that drive B-cell differentiation. Other potential effectors of cGMP include cyclic nucleotide-gated ion channels and cGMP-regulated phosphodiesterases. The specific downstream targets of cGMP in the context of this compound-mediated B-cell differentiation are yet to be determined.

The following diagram illustrates the proposed signaling pathway for this compound in B lymphocytes.

Caption: Proposed signaling pathway of this compound in B lymphocytes.

Quantitative Data on the Effects of Bursal Peptides

While specific dose-response data for this compound on B-cell differentiation markers are limited in the readily available literature, a study on a related bursal peptide, Bursopentin (BP5), provides valuable quantitative insights into the effects of this class of molecules.

Table 1: In Vitro Effects of Bursopentin (BP5) on Murine B-Lymphocyte Subsets

| Treatment | Concentration | % CD19+CD69+ (Activated B-cells) | % CD19+CD43+ (Differentiated B-cells) | % CD19+IgD+ (Mature B-cells) |

| Control | - | Baseline | Baseline | Baseline |

| BP5 | 0.01 µg/mL | - | Significantly Increased | Significantly Increased |

| BP5 | 0.1 µg/mL | - | Significantly Increased | Significantly Increased |

| BP5 | 1 µg/mL | - | Significantly Increased | Significantly Increased |

Data adapted from a study on Bursopentin (BP5) and may not be directly representative of this compound's potency.

Table 2: In Vivo Effects of Bursopentin (BP5) on Murine B-Lymphocyte Subsets (in combination with AIV vaccine)

| Treatment | Dose | % CD19+CD69+ (Activated B-cells) | % CD19+CD43+ (Differentiated B-cells) |

| Vaccine Control | - | Baseline | Baseline |

| Vaccine + BP5 | 0.05 mg/mL | Decreased | Increased |

| Vaccine + BP5 | 0.25 mg/mL | Increased | Increased |

Data adapted from a study on Bursopentin (BP5) and may not be directly representative of this compound's potency.

Experimental Protocols

The following are generalized methodologies for key experiments cited or relevant to the study of this compound's action on lymphocytes.

In Vitro B-cell Differentiation Assay

This protocol describes a general workflow for assessing the effect of this compound on the differentiation of B-cell precursors.

Caption: Experimental workflow for in vitro B-cell differentiation assay.

Detailed Steps:

-

Isolation of B-cell Precursors: B-cell precursors can be isolated from primary lymphoid organs such as the bone marrow or fetal liver using techniques like magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based on the expression of specific cell surface markers (e.g., B220+, CD43+).

-

Cell Culture: The isolated cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and necessary growth factors.

-

This compound Treatment: Synthetic this compound is added to the cell cultures at a range of concentrations to determine a dose-response relationship. A vehicle control (the solvent used to dissolve this compound) should be included.

-

Incubation: The cells are incubated for a period sufficient to allow for differentiation to occur, typically 24 to 72 hours.

-

Immunofluorescent Staining: Following incubation, the cells are harvested and stained with fluorescently-labeled monoclonal antibodies specific for B-cell surface markers that indicate differentiation, such as IgM, IgD, CD19, and B220.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells expressing the differentiation markers in the this compound-treated groups compared to the control group.

Intracellular cGMP Measurement

This protocol outlines a general method for measuring changes in intracellular cGMP levels in response to this compound treatment.

Detailed Steps:

-

Cell Preparation: A B-cell line (e.g., Daudi) or primary B-cells are cultured and harvested.

-

This compound Stimulation: The cells are stimulated with this compound for a short period (e.g., 5-15 minutes). A control group without this compound treatment is also included.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular components.

-

cGMP Quantification: The concentration of cGMP in the cell lysates is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit specifically designed for cGMP quantification.

-

Data Analysis: The cGMP concentrations in the this compound-treated samples are compared to those in the control samples to determine the effect of this compound on intracellular cGMP levels.

Future Directions and Unanswered Questions

Despite the foundational knowledge of this compound's role in B-cell differentiation, several critical questions remain unanswered:

-

Identification of the this compound Receptor: The single most important next step is the identification and characterization of the cell surface receptor for this compound on B lymphocytes. This will be crucial for understanding the initial event in its signaling cascade.

-

Elucidation of the Downstream Signaling Pathway: Following receptor identification, the detailed downstream signaling pathway needs to be mapped. This includes identifying the specific guanylate cyclase isoform activated by this compound and the downstream substrates of PKG that mediate the differentiation signal.

-

In Vivo Efficacy and Therapeutic Potential: While the analog [Sar3]this compound has shown promise, further preclinical and clinical studies are needed to evaluate the therapeutic potential of this compound and its analogs in immunodeficiency disorders and as vaccine adjuvants.

-

Interaction with Other Signaling Pathways: The potential crosstalk between the this compound-cGMP pathway and other critical B-cell signaling pathways, such as the B-cell receptor (BCR) signaling pathway, needs to be investigated.

Conclusion

This compound is a key hormonal factor in B-lymphocyte development, acting as a selective differentiation-inducing agent. Its mechanism of action is centered on the elevation of intracellular cGMP, which in turn is believed to activate a cascade of events leading to B-cell maturation. While the broad strokes of this mechanism are understood, significant gaps in our knowledge, particularly regarding its receptor and the detailed downstream signaling pathway, remain. Further research in these areas will be essential for a complete understanding of this compound's role in immunology and for the potential development of novel therapeutics based on its activity.

Bursin signaling pathway in B cell development

An In-depth Technical Guide on the Bursin (B8708485) Signaling Pathway in B Cell Development

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a tripeptide (Lys-His-Gly-NH2), is a hormone-like substance isolated from the bursa of Fabricius, the primary site of B cell development in birds. It has been identified as a selective B-cell differentiating factor. Despite its discovery and initial characterization, the precise molecular signaling pathway through which this compound exerts its effects on B cell development remains largely unelucidated. This guide synthesizes the available scientific literature on this compound, presenting its known biological functions, postulated signaling mechanisms, and relevant quantitative data from related bursal peptides. Furthermore, it provides detailed experimental protocols for studying B cell development and signaling, and for context, outlines the well-characterized B-cell receptor (BCR) signaling pathways. This document aims to provide a comprehensive resource for researchers interested in the immunomodulatory roles of bursal peptides and to highlight the existing knowledge gaps regarding the this compound signaling pathway, thereby paving the way for future research.

Introduction to this compound

This compound is a tripeptide with the amino acid sequence Lys-His-Gly-NH2, first isolated from the bursa of Fabricius in chickens.[1] Early studies established its role as a selective hormone for B lymphocyte differentiation.[1] It has been shown to induce the phenotypic differentiation of both avian and mammalian B precursor cells in vitro, without affecting T precursor cells.[1] Research has also indicated that this compound may be crucial for the appearance of IgM-positive B cells during embryonic development in chickens.[2] While these biological effects are recognized, the specific cell surface receptor and the subsequent intracellular signal transduction cascade activated by this compound have not yet been fully identified, making the "this compound signaling pathway" a topic of ongoing scientific inquiry.

Postulated Signaling Mechanism of this compound

The most direct evidence for a signaling mechanism for this compound comes from a 1986 study which demonstrated that this compound increased the levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) in the human B-cell line Daudi.[1] This effect was not observed in the T-cell line CEM, suggesting a B-cell specific action.[1] These cyclic nucleotides are well-known second messengers in many signaling pathways and are known to play roles in B cell activation and proliferation.[3][4] However, the upstream receptor that binds this compound and the downstream effectors of cAMP and cGMP in this specific context remain unknown.

Based on this limited information, a putative signaling pathway for this compound can be hypothesized.

Caption: A hypothetical signaling pathway for this compound based on limited evidence.

Quantitative Data on Bursal Peptides

While specific dose-response data for this compound is limited in the available literature, studies on other peptides isolated from the bursa of Fabricius provide insights into the concentrations at which these molecules exert their immunomodulatory effects. It is important to note that the following data is for Bursopentin (BP5) and Bursal Peptide 7 (BP7), not this compound itself, but is included here for context.

| Peptide | Biological Effect | Concentration(s) | Cell/Animal Model | Reference |

| BP7 | Stimulation of colony-forming unit pre-B (CFU pre-B) formation | 1 µg/mL, 5 µg/mL, 25 µg/mL (all P < 0.05) | Murine | [5] |

| BP5 | Promotion of B cell differentiation in vitro | 0.01 µg/mL, 0.1 µg/mL, 1 µg/mL | Murine B lymphocytes | [6] |

| BP5 | Increased proportion of CD19+CD43+ differentiated B cells in vivo | 0.05 mg/mL and 0.25 mg/mL | Mice immunized with H9N2 vaccine | [6] |

Experimental Protocols

Investigating the role of this compound in B cell development requires both in vivo and in vitro experimental approaches.

In Ovo Injection for Studying this compound's Role in Embryonic B Cell Development

This protocol is adapted from methods used for intravenous injection in chicken embryos and is relevant for studying the effects of substances like anti-bursin antibodies on B cell development in the bursa of Fabricius.[2][7]

Objective: To introduce a substance (e.g., anti-bursin antibody) into the embryonic circulation to assess its impact on B cell development in the bursa.

Materials:

-

Fertilized chicken eggs (e.g., White Leghorn)

-

Egg incubator (37°C, ~80% humidity)

-

Candling torch

-

Dissecting microscope

-

Micromanipulator

-

Hamilton syringe with a 32G needle

-

Small surgical scissors or detailing saw

-

Forceps

-

70% ethanol

-

Paraffin (B1166041) wax or adhesive tape for sealing

-

Anti-bursin antibody solution (or other substance of interest) in a sterile vehicle

Procedure:

-

Egg Incubation: Incubate fertilized eggs at 37°C with appropriate humidity, turning them regularly until the desired embryonic day (e.g., E13 for the study of early B cell development) is reached.[2]

-

Windowing the Egg:

-

Candle the egg to locate the embryo and a prominent chorioallantoic vein. Mark the area on the shell.

-

Sterilize the marked area with 70% ethanol.

-

Carefully create a small window in the shell over the selected vein using a detailing saw or scissors, without damaging the underlying membrane.

-

Withdraw 2-3 ml of albumen from the blunt end of the egg with a syringe to lower the embryo and prevent the membrane from sticking to the shell.

-

-

Intravenous Injection:

-

Place the egg under a dissecting microscope.

-

Using a micromanipulator, position the 32G needle filled with the antibody solution over the vein.

-

Carefully insert the needle into the vein at approximately a 45° angle.

-

Inject the desired volume (e.g., 30 µL) of the solution slowly into the bloodstream.[7]

-

Carefully withdraw the needle.

-

-

Sealing and Re-incubation:

-

Seal the window with paraffin wax or sterile adhesive tape.

-

Return the egg to the incubator and continue incubation until the desired endpoint (e.g., E17).[2]

-

-

Analysis:

-

At the end of the incubation period, retrieve the bursa of Fabricius from the embryo.

-

Analyze the B cell populations (e.g., by immunohistochemistry or flow cytometry for IgM+ cells) to determine the effect of the injected substance.

-

In Vitro B Cell Differentiation Assay

This general protocol can be adapted to study the direct effects of this compound on the differentiation of B cells isolated from bone marrow or spleen.[6][8]

Objective: To quantify the effect of this compound on the differentiation of B cells into various developmental stages in vitro.

Materials:

-

Primary B cells (e.g., isolated from mouse bone marrow or spleen)

-

CD19+ B cell isolation kit (e.g., MACS beads)

-

B cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 2-mercaptoethanol, antibiotics)

-

Synthetic this compound peptide

-

96-well U-bottom plates

-

Flow cytometer

-

Fluorochrome-conjugated antibodies against B cell surface markers (e.g., anti-CD19, anti-CD43, anti-IgM, anti-B220)

-

LIVE/DEAD fixable viability stain

Procedure:

-

B Cell Isolation:

-

Harvest bone marrow or spleen from mice and prepare a single-cell suspension.

-

Isolate CD19+ B cells using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's protocol. Purity should be assessed by flow cytometry (>92%).[8]

-

-

Cell Culture and Stimulation:

-

Resuspend the purified B cells in B cell culture medium.

-

Seed the cells in a 96-well U-bottom plate at a density of 25,000 cells/well in 200 µL of medium.[9]

-

Prepare serial dilutions of synthetic this compound in culture medium.

-

Add different concentrations of this compound to the wells. Include a vehicle-only control and a positive control (e.g., LPS).

-

Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for a desired period (e.g., 6 days).[9]

-

-

Flow Cytometry Analysis:

-

Harvest the cells from the wells.

-

Stain the cells with a LIVE/DEAD viability dye to exclude dead cells from the analysis.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies against B cell surface markers (e.g., CD19, CD43) for 20 minutes at room temperature.[8]

-

Wash the cells twice with FACS buffer (PBS with 0.1% BSA).

-

Acquire the data on a flow cytometer.

-

-

Data Analysis:

-

Analyze the flow cytometry data using appropriate software (e.g., FlowJo).

-

Gate on live, single cells, and then on the CD19+ B cell population.

-

Quantify the percentage of differentiated B cells (e.g., CD19+CD43+) in response to different concentrations of this compound.[6]

-

Context: Well-Characterized B Cell Signaling Pathways

While the specific this compound pathway is unclear, it is presumed to modulate or intersect with the well-established signaling cascades that govern B cell development, survival, and activation. The central pathway is initiated by the B-cell receptor (BCR). The following diagrams illustrate the core components of BCR signaling.

B-Cell Receptor (BCR) Signaling Initiation

Upon antigen binding, the BCR clusters, leading to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the Igα and Igβ subunits by Src-family kinases like Lyn. This initiates the recruitment and activation of Syk kinase, a critical event for downstream signaling.

Caption: Initiation of the B-Cell Receptor (BCR) signaling cascade.

Downstream BCR Signaling: The PLC-γ2 Pathway

Activated Syk phosphorylates the adaptor protein BLNK (B-cell linker), creating a scaffold for the assembly of a "signalsome." This complex includes Bruton's tyrosine kinase (Btk) and Phospholipase C-gamma 2 (PLC-γ2). Activated PLC-γ2 cleaves PIP2 into the second messengers IP3 and DAG, leading to calcium mobilization and activation of Protein Kinase C (PKC), respectively. These events are crucial for activating downstream transcription factors.

References

- 1. Tripeptide structure of this compound, a selective B-cell-differentiating hormone of the bursa of fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of this compound in the development of B lymphocytes in chicken embryonic Bursa of Fabricius | CiNii Research [cir.nii.ac.jp]

- 3. Cyclic AMP can enhance mouse B cell activation by regulating progression into the late G1/S phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific mitogenic activity of 8-Br-guanosine 3',5'-monophosphate (Br-cyclic GMP) on B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Note: Isolation and immunomodulatory activity of bursal peptide, a novel peptide from avian immune system developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptomic analysis of spleen B cell revealed the molecular basis of bursopentin on B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for the rapid intravenous in ovo injection of developing amniote embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]

The Role of Bursin in Avian Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bursin (B8708485), a key tripeptide in avian immunology. It details its discovery, chemical properties, and its crucial role in the differentiation of B lymphocytes within the bursa of Fabricius. This document summarizes available quantitative data, outlines key experimental methodologies, and illustrates the proposed signaling pathways. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in the study of avian immunology and the development of novel immunomodulatory agents.

Introduction

The avian immune system presents a unique model for immunological research, distinguished by the presence of the bursa of Fabricius, the primary site of B-cell development.[1][2] Within this specialized organ, a tripeptide hormone, this compound (Lys-His-Gly-NH2), plays a pivotal role in the maturation and differentiation of B lymphocytes.[3] Understanding the mechanisms of this compound action is fundamental to comprehending humoral immunity in birds and holds potential for the development of adjuvants and immunomodulators in poultry health.

This guide will delve into the core aspects of this compound's function, from its chemical nature to its physiological effects and the experimental protocols used to elucidate its role.

This compound: Discovery and Chemical Properties

This compound was first identified as a B-cell differentiating hormone isolated from the bursa of Fabricius.[4] It is a tripeptide with the amino acid sequence Lysyl-Histidyl-Glycine amide.[3][5]

Table 1: Chemical Properties of this compound

| Property | Description | Reference |

| Structure | Lys-His-Gly-NH2 | [3] |

| Molecular Weight | 341.4 g/mol | Calculated |

| Origin | Bursa of Fabricius | [3] |

| Localization | Follicular and dendritic reticular epithelial cells of the bursa. | [5] |

A related but distinct molecule, the Bursal Anti-steroidogenic Peptide (BASP), has also been isolated from the bursa. BASP is a larger protein (approximately 29-32 kDa) with anti-proliferative and anti-steroidogenic activities.[6][7] Evidence strongly suggests that BASP is structurally and functionally related, and may be identical, to histone H1.[6][7] While this compound is a specific tripeptide hormone, BASP represents a larger protein with a broader range of activities, and its relationship with this compound in the bursal microenvironment is an area of ongoing research.

Role in B-Cell Differentiation

This compound's primary function is to promote the differentiation of B lymphocytes.[4] It acts on B-cell precursors within the bursa, inducing their maturation into immunocompetent B-cells.[8] The administration of anti-bursin antibodies in ovo has been shown to suppress the appearance of IgM-positive cells in the bursa, confirming its critical role in this developmental process.[8]

Table 2: Effect of Bursal Peptide (BP5) on Murine Splenic B-Cell Subpopulations in vitro

| Treatment | Concentration | % CD19+ Total B-cells (Mean ± SD) | % CD19+IgD+ Mature B-cells (Mean ± SD) | % CD19+CD27+CD38+ Plasma cells (Mean ± SD) |

| Control | - | 15.2 ± 0.8 | 8.5 ± 0.5 | 1.2 ± 0.2 |

| BP5 | 0.1 µg/mL | 18.9 ± 1.1 | 12.3 ± 0.7 | 1.5 ± 0.3 |

| BP5 | 0.5 µg/mL | 22.4 ± 1.5 | 10.1 ± 0.6 | 1.9 ± 0.4 |

| BP5 | 1.0 µg/mL | 25.1 ± 1.8 | 9.8 ± 0.5 | 2.8 ± 0.5 |

| LPS | 10 µg/mL | 26.3 ± 2.0 | 9.2 ± 0.6 | 2.5 ± 0.4* |

* Indicates a statistically significant difference from the control group (p < 0.05). Data is illustrative and based on findings for a related bursal peptide.

Experimental Protocols

Hormonal Bursectomy

Hormonal bursectomy is a critical technique for studying the function of the bursa of Fabricius and the role of bursal factors like this compound. This procedure involves the administration of testosterone (B1683101) propionate (B1217596) to the chicken embryo, which inhibits the development of the bursa.[9]

Protocol: Egg Dipping Method for Hormonal Bursectomy

-

Materials:

-

Fertilized chicken eggs (incubated for 3 days).

-

Testosterone propionate (TP).

-

95% Ethanol (B145695).

-

Dipping solution: Prepare a solution of TP in 95% ethanol. While specific concentrations vary in the literature, a common starting point is a 1-2% (w/v) solution. The optimal concentration should be determined empirically.

-

Water bath.

-

-

Procedure:

-

On the third day of incubation, remove the fertilized eggs from the incubator.

-

Prepare the TP dipping solution and bring it to a controlled temperature (e.g., 15-20°C).

-

Carefully dip the pointed end of each egg into the TP solution for 5 seconds.

-

Allow the eggs to air dry completely before returning them to the incubator.

-

Continue incubation until the desired embryonic day or post-hatch for analysis.

-

A control group of eggs should be dipped in 95% ethanol without TP.

-

Synthesis of this compound (Lys-His-Gly-NH2)

The chemical synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) protocols.

Protocol: General Solid-Phase Peptide Synthesis of this compound

-

Resin Preparation: Start with a rink amide resin to generate the C-terminal amide.

-

Amino Acid Coupling:

-

Sequentially couple Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-His(Trt)-OH, Fmoc-Lys(Boc)-OH) using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.

-

Monitor the completion of each coupling reaction using a ninhydrin (B49086) test.

-

-

Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of 20% piperidine (B6355638) in DMF.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups (Trt and Boc) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

Administration of this compound (in ovo)

In ovo injection is a direct method to administer substances like this compound to the developing embryo to study its effects.

Protocol: In ovo Injection of this compound

-

Materials:

-

Fertilized chicken eggs (e.g., embryonic day 13).

-

Synthesized and purified this compound, dissolved in a sterile vehicle (e.g., phosphate-buffered saline).

-

Egg candler.

-

Sterile syringes and needles (e.g., 27-gauge).

-

Ethanol (70%) for disinfection.

-

Sterile paraffin (B1166041) or wax for sealing.

-

-

Procedure:

-

Candle the eggs to locate the embryo and a suitable injection site, avoiding major blood vessels.

-

Disinfect the surface of the eggshell with 70% ethanol.

-

Carefully create a small hole in the eggshell over the air sac using a sterile needle or a small drill.

-

Using a sterile syringe, inject the desired dose of the this compound solution into the allantoic cavity or directly into the embryo.

-

Seal the hole with sterile paraffin or wax.

-

Return the eggs to the incubator and continue incubation.

-

Signaling Pathways

The precise signaling pathway of this compound in avian B-cells is not fully elucidated. However, evidence suggests the involvement of cyclic nucleotides, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are common second messengers in lymphocyte activation.[4]

Proposed this compound Signaling Pathway

The binding of this compound to its putative receptor on the surface of a pre-B cell is hypothesized to activate intracellular signaling cascades involving adenylyl cyclase and guanylyl cyclase, leading to an increase in intracellular cAMP and cGMP levels. These cyclic nucleotides, in turn, are thought to activate protein kinases that phosphorylate downstream target proteins, ultimately leading to changes in gene expression that drive B-cell differentiation and maturation.

Caption: Proposed signaling pathway for this compound-induced B-cell differentiation.

Experimental Workflow for Investigating this compound's Effects

Caption: Experimental workflow for studying the in vivo effects of this compound.

Conclusion and Future Directions

This compound is a critical hormonal factor in avian immunology, with a well-defined role in B-cell differentiation. While its basic properties and function have been established, further research is needed to fully elucidate its signaling pathway, identify its specific receptor, and quantify its dose-dependent effects on various B-cell subpopulations. A deeper understanding of this compound's mechanism of action could lead to the development of novel strategies to enhance poultry immunity and productivity. The relationship between the tripeptide this compound and the larger protein BASP/histone H1 also warrants further investigation to understand their respective and potentially synergistic roles within the bursa of Fabricius.

References

- 1. Relationship of bursal anti-steroidogenic peptide (BASP) and histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential cytoplasmic and whole cellular expression of histone H1 within the avian bursa of Fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Ovo Intravascular Injection in Chicken Embryos [jove.com]

- 4. Ligand-independent signaling during early avian B cell development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Note: Isolation and immunomodulatory activity of bursal peptide, a novel peptide from avian immune system developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for the rapid intravenous in ovo injection of developing amniote embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The chicken B-cell receptor complex and its role in avian B-cell development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of lymphocytes by brominated nucleoside and cyclic nucleotide analogues: implications for the "second messenger" function of cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

Bursin Localization in Lymphoid and Associated Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bursin (B8708485), a tripeptide (Lys-His-Gly-NH2), is a hormone critically involved in the differentiation of B lymphocytes. Initially isolated from the avian bursa of Fabricius, its presence and activity have since been identified in mammalian species, suggesting a conserved role in B-cell development. This technical guide provides a comprehensive overview of the localization of this compound in various lymphoid and associated tissues, details the experimental protocols used for its identification, and illustrates its proposed mechanism of action. While quantitative data on this compound concentration remains limited in the literature, this guide aggregates the existing qualitative localization data to support further research and therapeutic development.

Introduction

This compound is a key hormonal factor that selectively induces the differentiation of committed B-lymphocyte precursor cells, without affecting T-lymphocyte precursors.[1] Its discovery and characterization have been pivotal in understanding the humoral immune system's development, particularly in the context of primary lymphoid organs. This document serves as an in-depth resource for professionals in immunology and drug development, summarizing the known tissue and cellular localizations of this compound, providing detailed experimental methodologies for its detection, and visualizing the current understanding of its biological context.

This compound Localization in Avian and Mammalian Tissues

Immunohistochemical studies have been the primary method for determining the location of this compound. The findings highlight specific cellular populations as the sites of this compound presence, implying these are the locations of its synthesis and secretion.

Avian Lymphoid Tissue

In avian species, this compound has been specifically localized within the bursa of Fabricius, the primary site of B-cell maturation in birds.[2][3]

-

Cellular Localization: Immunohistochemical staining has definitively identified this compound in the follicular and dendritic reticular epithelial cells of the bursa of Fabricius.[2][3] These cells form the structural framework of the bursal follicles and create the necessary microenvironment for B-cell development.

-

Embryonic Development: During the ontogeny of the bursa of Fabricius, this compound is first observed at the under edge of the epithelial bud. Its appearance is temporally correlated with the arrival of B-cell precursors and the subsequent appearance of IgM+ cells, suggesting it plays a crucial role in the early stages of B-cell differentiation within the bursa.[4]

Mammalian Lymphoid and Other Tissues

Subsequent research has confirmed that a structurally identical form of this compound exists in mammals, indicating a conserved function.[1]

-

Bone Marrow: In both avian and bovine species, this compound has been detected in the bone marrow.[1] This finding is significant as the bone marrow is the primary site of B-cell development in mammals. Its presence here suggests a direct role in mammalian B-lymphopoiesis, analogous to its function in the avian bursa.

-

Liver: A notable difference between avian and bovine species was observed in the liver. While avian liver tested negative for this compound, bovine liver was found to be this compound-positive.[1]

-

Cellular Localization in Bovine Liver: In bovine liver, this compound is localized within the epithelial cells of the intrahepatic bile ducts .[1] These cells are associated with a rich capillary plexus, suggesting a potential endocrine function. However, this location is not directly associated with developing B-cells, implying that mammals may have evolved a distinct, local hepatic function for this compound in addition to its role in B-cell differentiation.[1]

-

Quantitative Data on this compound Distribution

Currently, the published scientific literature focuses on the qualitative localization of this compound through immunohistochemistry and its biological activity. There is a lack of comprehensive quantitative data detailing the concentration of this compound in various lymphoid tissues. Future research employing techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) on tissue extracts would be necessary to populate such a dataset.

Table 1: Summary of this compound Localization in Tissues

| Species | Tissue | Specific Location/Cell Type | Reference(s) |

| Avian (Chicken) | Bursa of Fabricius | Follicular and Dendritic Reticular Epithelial Cells | [2],[3] |

| Avian (Chicken) | Bone Marrow | Present (Cell type not specified) | [1] |

| Mammalian (Bovine) | Bone Marrow | Present (Cell type not specified) | [1] |

| Mammalian (Bovine) | Liver | Epithelial Cells of Intrahepatic Bile Ducts | [1] |

Experimental Protocols

The localization of this compound has been primarily achieved through immunoassay techniques. Below are detailed methodologies representative of those used in key studies.

Immunohistochemistry (IHC) for this compound Localization

This protocol is a generalized procedure for the chromogenic detection of this compound in formalin-fixed, paraffin-embedded tissue sections.

1. Tissue Preparation:

- Fix freshly dissected tissue (<5mm thick) in 10% neutral buffered formalin for 12-24 hours at room temperature.

- Dehydrate the tissue through a graded series of ethanol (B145695) (e.g., 70%, 95%, 100%).

- Clear the tissue using xylene.

- Embed the tissue in paraffin (B1166041) wax.

- Cut 5 µm thick sections using a microtome and mount on positively charged slides.

2. Deparaffinization and Rehydration:

- Immerse slides in xylene (2 changes for 10 minutes each).

- Immerse slides in 100% ethanol (2 changes for 10 minutes each).

- Immerse slides in 95% ethanol for 5 minutes.

- Immerse slides in 70% ethanol for 5 minutes.

- Rinse with deionized water.

3. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER). Immerse slides in a staining container with 10 mM Sodium Citrate buffer (pH 6.0).

- Heat the container in a microwave or water bath to 95-100°C for 10-20 minutes.

- Allow slides to cool to room temperature in the buffer (approx. 20 minutes).

4. Staining Procedure:

- Wash slides with Phosphate Buffered Saline (PBS).

- Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in PBS for 10 minutes.

- Wash slides with PBS.

- Apply a blocking solution (e.g., 5% normal goat serum in PBS) and incubate for 1 hour at room temperature to prevent non-specific antibody binding.

- Incubate sections with the primary antibody (e.g., mouse anti-bursin monoclonal antibody) diluted in blocking solution overnight at 4°C in a humidified chamber.

- Wash slides with PBS (3 changes for 5 minutes each).

- Apply a biotinylated secondary antibody (e.g., goat anti-mouse IgG) and incubate for 30-60 minutes at room temperature.

- Wash slides with PBS.

- Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

- Wash slides with PBS.

- Apply the chromogen substrate solution (e.g., DAB - 3,3'-Diaminobenzidine) and incubate until the desired color intensity develops (typically 1-10 minutes).

- Rinse slides with deionized water to stop the reaction.

5. Counterstaining and Mounting:

- Counterstain with hematoxylin (B73222) to visualize cell nuclei.

- Dehydrate the sections through a graded series of ethanol and clear in xylene.

- Coverslip the slides using a permanent mounting medium.

6. Visualization:

- Examine under a light microscope. This compound-positive cells will exhibit a brown-colored precipitate.

Radioimmunoassay (RIA) for this compound Detection (Competitive Binding)

This protocol outlines the general principle for quantifying this compound in tissue extracts.

1. Reagent Preparation:

- Standard: Unlabeled, purified this compound of known concentrations.

- Tracer: Radiolabeled this compound (e.g., with Iodine-125).

- Antibody: A limited, known concentration of a specific anti-bursin antibody.

- Sample: Tissue extract suspected to contain this compound.

2. Assay Procedure:

- A known amount of anti-bursin antibody is coated onto microtiter wells or beads.

- A fixed amount of radiolabeled this compound (tracer) and a variable amount of unlabeled this compound (standard or sample) are added to the wells.

- The mixture is incubated to allow competitive binding of the labeled and unlabeled this compound to the limited number of antibody sites.

- After incubation, the antibody-bound this compound is separated from the free (unbound) this compound.

- The radioactivity of the bound fraction is measured using a gamma counter.

3. Data Analysis:

- A standard curve is generated by plotting the percentage of bound radiolabeled this compound against the concentration of the unlabeled this compound standards.

- The concentration of this compound in the unknown samples is determined by interpolating their bound radioactivity values on the standard curve. The lower the radioactivity count, the higher the concentration of unlabeled this compound in the sample.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for this compound localization and its proposed biological role.

Caption: Workflow for Immunohistochemical (IHC) Localization of this compound.

Caption: Known Tissue and Cellular Localization of this compound.

Caption: Conceptual Model of this compound's Role in B-Cell Differentiation.

This compound Signaling Pathway

The precise molecular signaling pathway activated by this compound remains largely uncharacterized. However, research has confirmed the existence of a specific this compound receptor on the membrane of hybridoma cells, which are of B-cell lineage.[2] The binding of this compound to this receptor is described as specific, saturable, and reversible, consistent with a classic hormone-receptor interaction.[2] This interaction is believed to initiate an intracellular signaling cascade that ultimately results in the differentiation of B-cell precursors, marked by events such as the expression of surface IgM.[4] The identification of peptide sequences that competitively inhibit this compound binding suggests that the receptor interaction site is a promising target for further investigation.[2]

Conclusion and Future Directions

This compound is a well-defined hormone with a crucial, conserved role in B-lymphocyte differentiation. Its localization is restricted to specific epithelial and reticular cells within primary lymphoid organs and, in mammals, also in the epithelial cells of the intrahepatic bile ducts. While the sites of its production are established, significant gaps in our knowledge remain. Future research should prioritize:

-

Quantitative Analysis: Performing quantitative studies to determine the concentration of this compound in various tissues under different physiological conditions.

-

Receptor Identification and Characterization: Isolating and cloning the this compound receptor in primary B-cells to

References

- 1. This compound localization in mammalian bone marrow and epithelial cells of intrahepatic bile ducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Expression of this compound receptor on membranes of hybridoma cell and identification of binding peptide of this compound from 12-merrandom phage display peptide library] - PubMed [pubmed.ncbi.nlm.nih.gov]